Increased Lipophilicity vs. Chloridazon: XLogP3 Difference of ~1.7 Units
The target compound exhibits a computed XLogP3 of 2.9 [1], compared to an XLogP3 of approximately 1.2 for the primary amino analog chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one, CAS 1698-60-8) [2]. This ~1.7 log-unit increase indicates significantly greater lipophilicity, which is predicted to enhance passive membrane permeation and systemic distribution in planta or in cellular assays.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | Chloridazon: XLogP3 ≈ 1.2 |
| Quantified Difference | ΔXLogP3 ≈ +1.7 |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity can translate to improved foliar uptake in herbicidal applications and greater intracellular accumulation in cell-based PDE inhibition assays, making this compound a preferred choice for studies where membrane penetration is a limiting factor.
- [1] PubChem Compound Summary for CID 19245486, 4-Chloro-5-(diethylamino)-2-phenylpyridazin-3(2H)-one. https://pubchem.ncbi.nlm.nih.gov/compound/16189-63-2 View Source
- [2] PubChem Compound Summary for Chloridazon (CID 15546). https://pubchem.ncbi.nlm.nih.gov/compound/chloridazon View Source
